molecular formula C14H23Cl2N3O B7855775 3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride

3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride

Cat. No.: B7855775
M. Wt: 320.3 g/mol
InChI Key: FLOZMEXMSXYYJY-UHFFFAOYSA-N
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Description

3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the condensation of o-phenylenediamine with isobutyraldehyde followed by cyclization with ethylene glycol. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted imidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.

Medicine: In medicine, 3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including infections and cancer.

Industry: In the industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole: A simpler imidazole derivative with similar biological activities.

  • Indole: Another heterocyclic compound with diverse biological applications.

  • Thiazole: A sulfur-containing heterocycle with various medicinal properties.

Uniqueness: 3-(5-amino-2-isobutyl-1H-benzo[d]imidazol-1-yl)propan-1-ol dihydrochloride is unique due to its specific structural features, which contribute to its distinct biological and chemical properties. Its combination of an amino group and an isobutyl group on the imidazole ring sets it apart from other similar compounds.

Properties

IUPAC Name

3-[5-amino-2-(2-methylpropyl)benzimidazol-1-yl]propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-10(2)8-14-16-12-9-11(15)4-5-13(12)17(14)6-3-7-18;;/h4-5,9-10,18H,3,6-8,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZMEXMSXYYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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